3-(4,4-difluorocyclohexyl)azetidine hydrochloride
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Overview
Description
3-(4,4-difluorocyclohexyl)azetidine hydrochloride is a chemical compound with the molecular formula C9H16ClF2N. It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles. This compound is notable for its unique structure, which includes a difluorocyclohexyl group attached to an azetidine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4-difluorocyclohexyl)azetidine hydrochloride typically involves the following steps:
Formation of the Difluorocyclohexyl Group: This step involves the introduction of fluorine atoms into a cyclohexane ring. This can be achieved through electrophilic fluorination using reagents such as Selectfluor.
Azetidine Ring Formation: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. One common method is the ring-closing reaction of a suitable amine with a halogenated compound.
Coupling of the Difluorocyclohexyl Group with Azetidine: The difluorocyclohexyl group is then coupled with the azetidine ring through nucleophilic substitution reactions.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4,4-difluorocyclohexyl)azetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of difluorocyclohexanone derivatives.
Reduction: Formation of difluorocyclohexylamine derivatives.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
3-(4,4-difluorocyclohexyl)azetidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-(4,4-difluorocyclohexyl)azetidine hydrochloride involves its interaction with specific molecular targets. The difluorocyclohexyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(4,4-difluorocyclohexyl)azetidine
- 3-(4,4-difluorocyclohexyl)aziridine
- 3-(4,4-difluorocyclohexyl)pyrrolidine
Uniqueness
3-(4,4-difluorocyclohexyl)azetidine hydrochloride is unique due to its combination of a difluorocyclohexyl group and an azetidine ring. This structure imparts distinct chemical and physical properties, such as enhanced stability and reactivity, making it valuable for various applications.
Properties
CAS No. |
2286232-62-8 |
---|---|
Molecular Formula |
C9H16ClF2N |
Molecular Weight |
211.7 |
Purity |
95 |
Origin of Product |
United States |
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